molecular formula C19H22N4O B2997285 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380072-09-1

3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile

Cat. No.: B2997285
CAS No.: 2380072-09-1
M. Wt: 322.412
InChI Key: JPQCCFSLGLIWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzonitrile core linked to a piperidine ring, which is further substituted with an ethylpyrimidinyl group. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The ethylpyrimidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The ethylpyrimidinyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-15-12-21-19(22-13-15)24-18-6-8-23(9-7-18)14-17-5-3-4-16(10-17)11-20/h3-5,10,12-13,18H,2,6-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCCFSLGLIWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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